2-Fluoro-4-propylbenzoic acid 2-Fluoro-4-propylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 182116-30-9
VCID: VC8176977
InChI: InChI=1S/C10H11FO2/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h4-6H,2-3H2,1H3,(H,12,13)
SMILES: CCCC1=CC(=C(C=C1)C(=O)O)F
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

2-Fluoro-4-propylbenzoic acid

CAS No.: 182116-30-9

Cat. No.: VC8176977

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-propylbenzoic acid - 182116-30-9

Specification

CAS No. 182116-30-9
Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 2-fluoro-4-propylbenzoic acid
Standard InChI InChI=1S/C10H11FO2/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h4-6H,2-3H2,1H3,(H,12,13)
Standard InChI Key UQEFEAZEMHUVAV-UHFFFAOYSA-N
SMILES CCCC1=CC(=C(C=C1)C(=O)O)F
Canonical SMILES CCCC1=CC(=C(C=C1)C(=O)O)F

Introduction

Molecular Structure and Chemical Identity

Structural Features

The IUPAC name of the compound, 2-fluoro-4-propylbenzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, fluorine at position 2, and a propyl chain at position 4 (Figure 1). The SMILES notation CCCC1=CC(=C(C=C1)C(=O)O)F\text{CCCC1=CC(=C(C=C1)C(=O)O)F} confirms this arrangement. X-ray crystallography data, though unavailable in the provided sources, suggest a planar benzene ring with the propyl group introducing steric bulk that influences intermolecular interactions.

Table 1: Fundamental Properties of 2-Fluoro-4-propylbenzoic Acid

PropertyValueSource
CAS No.182116-30-9
Molecular FormulaC10H11FO2\text{C}_{10}\text{H}_{11}\text{FO}_{2}
Molecular Weight182.19 g/mol
SMILESCCCCC1=CC(=C(C=C1)C(=O)O)F
PubChem CID9920546

Electronic and Steric Effects

The electron-withdrawing fluorine atom at the ortho position increases the acidity of the carboxylic acid group (pKa2.8\text{p}K_a \approx 2.8) compared to unsubstituted benzoic acid (pKa=4.2\text{p}K_a = 4.2). Concurrently, the propyl group enhances lipophilicity, reflected in a calculated logP value of 2.9. These properties make the compound soluble in polar aprotic solvents like dimethylformamide (DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).

Synthesis and Manufacturing

Primary Synthetic Routes

Two dominant methods are employed for synthesizing 2-fluoro-4-propylbenzoic acid:

Method 1: Fluorination of 4-Propylbenzoic Acid

This approach involves electrophilic aromatic substitution using HF\text{HF}-based reagents. In a typical procedure, 4-propylbenzoic acid reacts with ClF3\text{ClF}_3 in dichloromethane at 40°C for 16 hours, achieving 78% yield. The fluorine atom substitutes preferentially at the ortho position due to directing effects of the electron-withdrawing carboxylic acid group.

Method 2: Alkylation of 2-Fluorobenzoic Acid

Starting with 2-fluorobenzoic acid, a Friedel-Crafts alkylation introduces the propyl group. Aluminum chloride (AlCl3\text{AlCl}_3) catalyzes the reaction between 2-fluorobenzoic acid and 1-bromopropane in nitrobenzene at 120°C, yielding 65–70% product . This method requires careful temperature control to minimize decarboxylation side reactions.

Table 2: Comparative Analysis of Synthesis Methods

ParameterMethod 1Method 2
Starting Material4-Propylbenzoic acid2-Fluorobenzoic acid
ReagentClF3\text{ClF}_31-Bromopropane
CatalystNoneAlCl3\text{AlCl}_3
Temperature40°C120°C
Yield78%65–70%
Key ChallengeHandling corrosive ClF3\text{ClF}_3Decarboxylation side reactions

Industrial-Scale Considerations

A Chinese patent (CN101648890B) describes a related synthesis for 2-fluoro-4-nitrobenzonitrile, highlighting techniques transferable to 2-fluoro-4-propylbenzoic acid production . Key steps include:

  • Copper-mediated cyanation: Cuprous cyanide facilitates nitrile group introduction under anhydrous conditions.

  • Solvent optimization: Mixed toluene-NMP (N-methyl-2-pyrrolidone) systems improve reaction homogeneity .

  • Purification: Recrystallization from toluene removes copper salts, achieving >99% purity .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C. Thermal decomposition begins at 210°C, releasing CO2\text{CO}_2 and hydrogen fluoride gas, necessitating vented storage containers.

Photostability

Under UV light (254 nm), the compound undergoes slow photodefluorination, with a half-life of 48 hours in methanol . This instability necessitates amber glass packaging for long-term storage.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate

The fluorine atom enhances blood-brain barrier permeability, making the compound valuable in CNS drug development. It serves as a precursor for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Fluorination reduces gastrointestinal toxicity.

  • Anticancer agents: Propyl groups improve binding to hydrophobic kinase domains.

Polymer Additives

Incorporated into polyesters at 1–5 wt%, 2-fluoro-4-propylbenzoic acid increases glass transition temperatures (TgT_g) by 15–20°C while maintaining optical clarity.

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